molecular formula C19H18N4O4S B11624727 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-5-oxo-1-phenylpyrrolidine-3-carbohydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-5-oxo-1-phenylpyrrolidine-3-carbohydrazide

Cat. No.: B11624727
M. Wt: 398.4 g/mol
InChI Key: LNPLOYIULHRVBA-UHFFFAOYSA-N
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Description

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-5-oxo-1-phenylpyrrolidine-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a pyrrolidine ring, making it an interesting subject for research in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N'-methyl-5-oxo-1-phenylpyrrolidine-3-carbohydrazide

InChI

InChI=1S/C19H18N4O4S/c1-22(18-15-9-5-6-10-16(15)28(26,27)21-18)20-19(25)13-11-17(24)23(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,25)

InChI Key

LNPLOYIULHRVBA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-5-oxo-1-phenylpyrrolidine-3-carbohydrazide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation to form the 1,1-dioxido-1,2-benzothiazole. The pyrrolidine ring is then introduced through a series of condensation reactions with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-5-oxo-1-phenylpyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzothiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-5-oxo-1-phenylpyrrolidine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-5-oxo-1-phenylpyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide
  • N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine

Uniqueness

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-5-oxo-1-phenylpyrrolidine-3-carbohydrazide stands out due to its unique combination of a benzothiazole ring with a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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